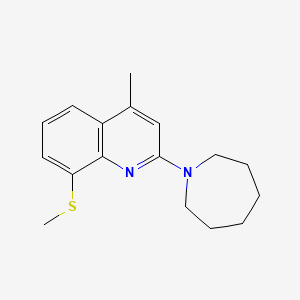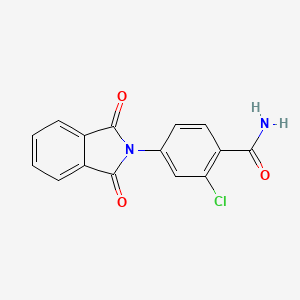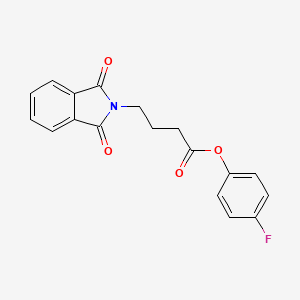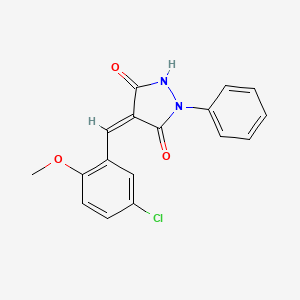
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as lucanthone, which is a derivative of the quinoline family. Lucanthone has been studied for its antiparasitic, antitumor, and antiviral properties.
作用機序
The mechanism of action of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is not fully understood. However, it is believed that lucanthone exerts its antiparasitic activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and repair. In cancer research, lucanthone has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the DNA repair pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline has been shown to have various biochemical and physiological effects. In parasitology, lucanthone has been shown to reduce the number of eggs produced by Schistosoma species and decrease the size of the worms. In cancer research, lucanthone has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
実験室実験の利点と制限
The advantages of using 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline in lab experiments include its potential applications in various fields, including parasitology and cancer research. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using lucanthone in lab experiments include its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline. In parasitology, further studies are needed to determine the optimal dosage and treatment duration for schistosomiasis. In cancer research, future studies could focus on the combination of lucanthone with other chemotherapy drugs to enhance their efficacy. Additionally, further studies are needed to determine the potential side effects of lucanthone and its long-term effects on human health.
Conclusion:
In conclusion, 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline is a chemical compound with potential applications in various fields, including parasitology and cancer research. The synthesis method involves a multi-step process, and the mechanism of action is not fully understood. Lucanthone has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline have been identified.
合成法
The synthesis of 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline involves a multi-step process. The first step involves the condensation of 2-acetylaminobenzoic acid with 2,4-dimethoxyaniline to obtain 2-(2,4-dimethoxyphenyl)-3-acetylaminobenzoic acid. This compound is then converted to 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid by reacting with 1-aminocycloheptane. The final step involves the cyclization of 2-(2,4-dimethoxyphenyl)-3-(1-azepanyl)benzoic acid with methylthioacetic acid in the presence of phosphorus oxychloride to obtain 2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline.
科学的研究の応用
2-(1-azepanyl)-4-methyl-8-(methylthio)quinoline has been extensively studied for its potential applications in various fields. In parasitology, lucanthone has been shown to be effective against schistosomiasis, a parasitic disease caused by Schistosoma species. It has also been studied for its antiviral activity against HIV-1 and herpes simplex virus type 1. In cancer research, lucanthone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
2-(azepan-1-yl)-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXHMHXKLNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4-methyl-8-methylsulfanylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)


![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


